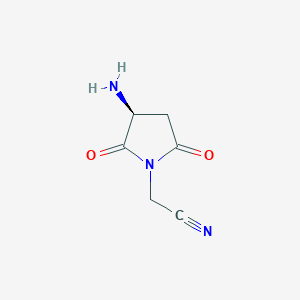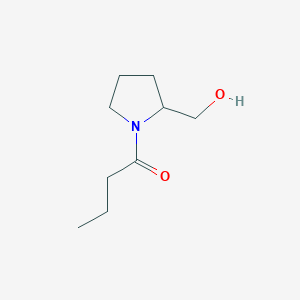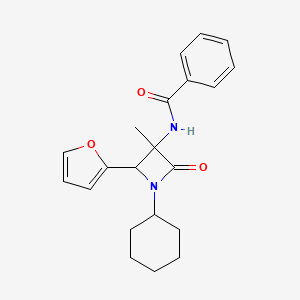
(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature. Another approach involves the use of chiral auxiliaries and asymmetric catalysis to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Wirkmechanismus
The mechanism of action of (4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid: This compound shares a similar oxazolidine ring structure but differs in its substituents, leading to different chemical properties and reactivity.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another related compound with a similar core structure but distinct functional groups, affecting its applications and reactivity.
Uniqueness
What sets (4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid apart is its specific stereochemistry and the presence of both methyl and carboxylic acid groups. These features make it a versatile intermediate in organic synthesis and a valuable tool in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
204386-94-7 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-4(5(8)9)7(2)6(10)11-3/h3-4H,1-2H3,(H,8,9)/t3-,4+/m1/s1 |
InChI-Schlüssel |
FATBVUXOBIIMRE-DMTCNVIQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C)C(=O)O |
Kanonische SMILES |
CC1C(N(C(=O)O1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


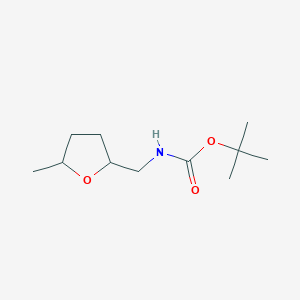
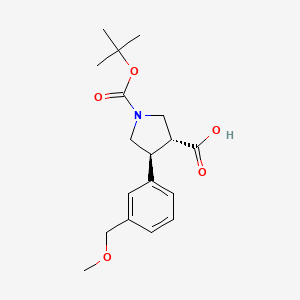
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
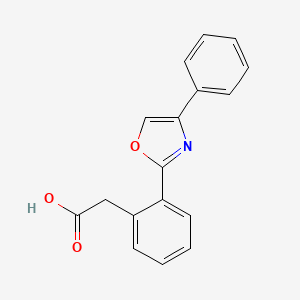

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)



![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
